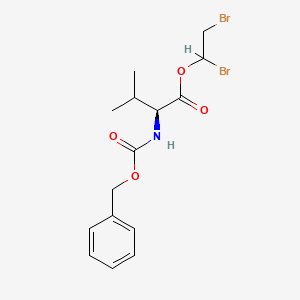
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is a synthetic compound used in various chemical and biological research applications. It is a derivative of alanine, an amino acid, and features protective groups that make it useful in peptide synthesis and other organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester typically involves the protection of the amino group of 3,3-dimethylalanine with a benzyloxycarbonyl (Cbz) group. This is followed by esterification with 1,2-dibromoethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Aplicaciones Científicas De Investigación
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is used in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals and as a precursor for drug candidates.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in peptide bond formation and other organic reactions. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyloxycarbonyl-L-phenylalanine 1,2-dibromoethyl ester
- N-Benzyloxycarbonyl-L-valine 1,2-dibromoethyl ester
Uniqueness
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is unique due to its specific structure, which includes the 3,3-dimethyl substitution on the alanine residue. This substitution can influence the compound’s reactivity and steric properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
73680-51-0 |
|---|---|
Fórmula molecular |
C15H19Br2NO4 |
Peso molecular |
437.12 g/mol |
Nombre IUPAC |
1,2-dibromoethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H19Br2NO4/c1-10(2)13(14(19)22-12(17)8-16)18-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,18,20)/t12?,13-/m0/s1 |
Clave InChI |
JGURDZWILNYABV-ABLWVSNPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


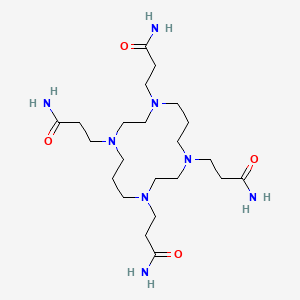
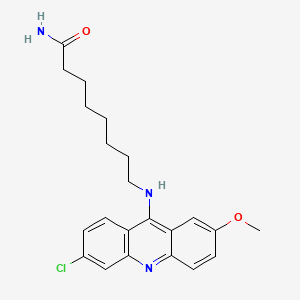

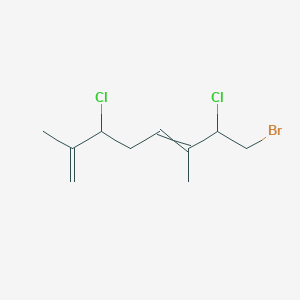
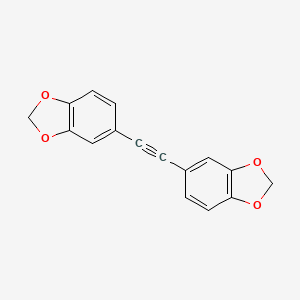
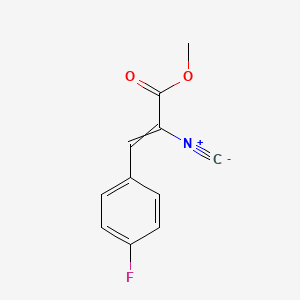
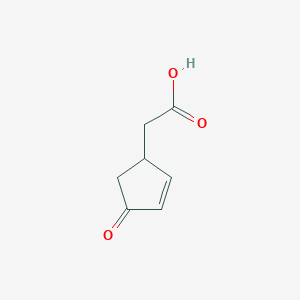
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
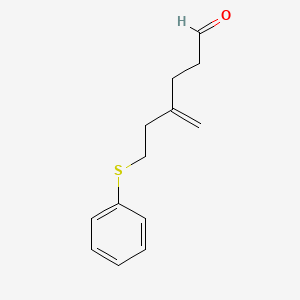
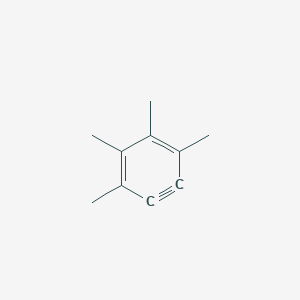
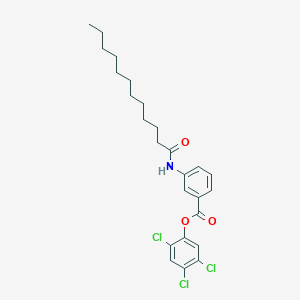

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
